molecular formula C29H25ClN2O3 B6484138 3-(6-chloro-4-phenylquinazolin-2-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one CAS No. 865376-41-6

3-(6-chloro-4-phenylquinazolin-2-yl)-6-hexyl-7-hydroxy-2H-chromen-2-one

Cat. No.: B6484138
CAS No.: 865376-41-6
M. Wt: 485.0 g/mol
InChI Key: CMWGSCXPMRWPOE-UHFFFAOYSA-N
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Description

Quinazolinones and chromenones are both classes of organic compounds that are often used in medicinal chemistry due to their wide range of biological activities . Quinazolinones, in particular, have been reported to have anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic properties .


Molecular Structure Analysis

The molecular structure of this compound would include a quinazolinone ring attached to a chromenone ring. The exact structure would depend on the placement of the substituents .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the exact structure and the conditions under which the reactions are carried out. Quinazolines are generally stable in cold dilute acid and alkaline solutions, but they can be destroyed when these solutions are boiled .

Mechanism of Action

The mechanism of action of this compound would depend on its exact structure and the biological target it interacts with. Many quinazolinones and chromenones have been found to interact with various enzymes and receptors in the body, leading to their wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it is used. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on this compound would depend on its biological activities and potential therapeutic uses. Given the wide range of activities associated with quinazolinones and chromenones, there could be many potential directions for future research .

Properties

IUPAC Name

3-(6-chloro-4-phenylquinazolin-2-yl)-6-hexyl-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25ClN2O3/c1-2-3-4-6-11-19-14-20-15-23(29(34)35-26(20)17-25(19)33)28-31-24-13-12-21(30)16-22(24)27(32-28)18-9-7-5-8-10-18/h5,7-10,12-17,33H,2-4,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWGSCXPMRWPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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